molecular formula C20H20N4O3S B13372522 3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372522
M. Wt: 396.5 g/mol
InChI Key: PTAGDOKDBYELGN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl derivatives with triazolothiadiazole precursors. One common method involves the cyclization of 3,4-dimethoxybenzyl hydrazine with 4-methoxybenzyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted triazolothiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in cancer research, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for further drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
  • 3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a][1,3,4]thiadiazole

Uniqueness

3-(3,4-Dimethoxybenzyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both methoxybenzyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N4O3S

Molecular Weight

396.5 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H20N4O3S/c1-25-15-7-4-13(5-8-15)12-19-23-24-18(21-22-20(24)28-19)11-14-6-9-16(26-2)17(10-14)27-3/h4-10H,11-12H2,1-3H3

InChI Key

PTAGDOKDBYELGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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